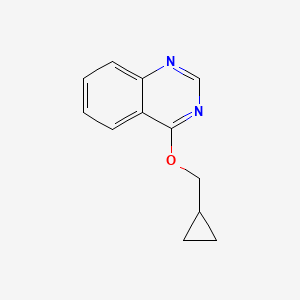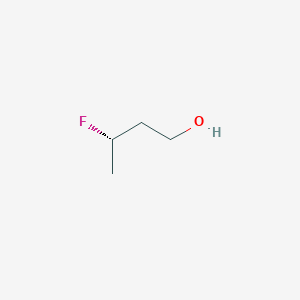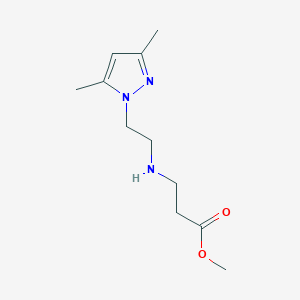
4-(Cyclopropylmethoxy)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives, including 4-(Cyclopropylmethoxy)quinazoline, belong to the N-containing heterocyclic compounds . They have drawn more and more attention due to their significant biological activities . Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . Several quinazoline derivatives were synthesized and studied for their physical and chemical properties .科学的研究の応用
- Researchers have synthesized new quinazolinone derivatives, including 4-(Cyclopropylmethoxy)quinazoline, to combat antibiotic-resistant pathogens . These compounds exhibit broad-spectrum antimicrobial activity against various microorganisms.
- Although specific studies on 4-(Cyclopropylmethoxy)quinazoline are limited, quinazoline derivatives have shown anticancer properties .
- Quinazolones play a role in drug design and bioengineering . Researchers can explore the structural modifications of 4-(Cyclopropylmethoxy)quinazoline to enhance its pharmacological properties.
Antimicrobial Properties
Anti-Cancer Potential
Bioengineering and Drug Design
将来の方向性
Quinazoline derivatives have shown promising potential as antimicrobial agents due to their diverse chemical structures and pharmacological activities . This comprehensive analysis of recent advancements in the field of quinazoline antimicrobial research will aid in the design of more effective and targeted therapeutic strategies against drug-resistant pathogens .
作用機序
Target of Action
Quinazolinone derivatives, including 4-(Cyclopropylmethoxy)quinazoline, have been found to exhibit a broad spectrum of biological activities . They have been reported to act as inhibitors of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It is known that quinazolinone derivatives can inhibit the formation of biofilms in pseudomonas aeruginosa . This suggests that they may interfere with the quorum sensing system, a communication system that bacteria use to coordinate group behaviors.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The result of the action of 4-(Cyclopropylmethoxy)quinazoline is the inhibition of biofilm formation in Pseudomonas aeruginosa . This could potentially make the bacteria more susceptible to antibiotic treatment and the host immune response.
特性
IUPAC Name |
4-(cyclopropylmethoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAWTDBLNOJBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)
![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)
![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)